{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride
CAS No.:
Cat. No.: VC18031658
Molecular Formula: C10H20Cl2N2
Molecular Weight: 239.18 g/mol
* For research use only. Not for human or veterinary use.
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride -](/images/structure/VC18031658.png)
Specification
Molecular Formula | C10H20Cl2N2 |
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Molecular Weight | 239.18 g/mol |
IUPAC Name | (3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride |
Standard InChI | InChI=1S/C10H18N2.2ClH/c11-12-10-5-9(6-10,7-10)8-3-1-2-4-8;;/h8,12H,1-7,11H2;2*1H |
Standard InChI Key | GIYVSIIJSAFNFU-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)C23CC(C2)(C3)NN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s defining feature is its bicyclo[1.1.1]pentane scaffold, a strained hydrocarbon system comprising three fused rings with bridgehead carbons. At the 3-position of this bicyclic framework, a cyclopentyl group is attached, introducing steric bulk and conformational rigidity . The hydrazine (–NH–NH<sub>2</sub>) moiety, protonated as a dihydrochloride salt, enhances solubility in polar solvents and stabilizes the molecule against oxidative degradation .
Key Structural Data:
Physicochemical Characteristics
While experimental data on melting point, boiling point, and solubility remain unpublished, analog studies of related bicyclo[1.1.1]pentane derivatives suggest:
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High thermal stability due to strain energy release upon decomposition
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Moderate aqueous solubility (estimated 10–50 mg/mL) facilitated by the dihydrochloride salt form
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LogP ≈ 1.5–2.0, indicating balanced lipophilicity suitable for membrane permeability in drug design
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves two primary stages:
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Bicyclo[1.1.1]pentane Framework Construction:
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Hydrazine Functionalization:
Critical Reaction Parameters:
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Temperature: −78°C for propellane formation; 80–100°C for cross-coupling
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Catalysts: Ni(COD)<sub>2</sub>/PPh<sub>3</sub> for C–C bond formation
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Solvents: Tetrahydrofuran (THF) for cycloaddition; dimethylformamide (DMF) for amination
Purification and Quality Control
Purification typically employs:
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Flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates
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Recrystallization from ethanol/water mixtures for final product polishing
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HPLC-MS validation (≥95% purity) using C18 columns and 0.1% formic acid mobile phase
Company | Location | Purity | Price (USD/g) |
---|---|---|---|
Nanjing Shizhou Biology Technology | Nanjing, China | ≥95% | $120–150 |
Shaanxi Istare Biotechnology | Xi’an, China | ≥98% | $135–170 |
Aaron Chemicals LLC | Illinois, USA | ≥97% | $200–220 |
Challenges and Future Directions
Knowledge Gaps
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In Vivo Pharmacokinetics: No published data on bioavailability or half-life
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Mechanistic Studies: Unclear molecular targets in proposed therapeutic areas
Optimization Opportunities
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